MAO-B vs. MAO-A Selectivity Profile: 88-Fold Discrimination Distinguishes 7,8-Dimethoxy Derivative
The 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one exhibits markedly preferential inhibition of monoamine oxidase B (MAO-B) over MAO-A, with an IC₅₀ of 1,130 nM for MAO-B compared to >100,000 nM for MAO-A [1]. This represents at least an 88-fold selectivity window. In contrast, the unsubstituted 2-phenylquinolin-4-ol parent scaffold shows no comparable MAO selectivity profile documented in the same assay system. The magnitude of this selectivity difference is functionally meaningful; selective MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease, whereas non-selective or MAO-A-preferring inhibition carries dietary tyramine interaction liability [2].
| Evidence Dimension | MAO-B selectivity (IC₅₀ ratio MAO-A / MAO-B) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Unsubstituted 2-phenylquinolin-4-ol: no MAO selectivity data reported in equivalent assay |
| Quantified Difference | Selectivity ratio ≥ 88-fold (MAO-A IC₅₀ / MAO-B IC₅₀) |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes; human recombinant MAO-A and MAO-B enzymes |
Why This Matters
This selectivity profile defines a distinct target engagement fingerprint, enabling researchers to prioritize this compound for MAO-B-focused screening cascades while avoiding MAO-A-mediated off-target liability.
- [1] BindingDB. BDBM50401981: MAO-A (IC₅₀ > 100,000 nM) and MAO-B (IC₅₀ = 1,130 nM) inhibition data for 7,8-dimethoxy-2-phenyl-1H-quinolin-4-one (CHEMBL1575961). BindingDB. Accessed 2026. View Source
- [2] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147 Suppl 1:S287-96. View Source
